(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid
Overview
Description
CA-170 is a small-molecule inhibitor that targets the programmed cell death protein 1 (PD-1) and V-domain Ig suppressor of T cell activation (VISTA) pathways. These pathways are crucial in regulating immune responses, particularly in the context of cancer immunotherapy. CA-170 is designed to modulate immune checkpoints, thereby enhancing the body’s immune response against cancer cells .
Mechanism of Action
- Role : PD-1 is an immunosuppressive receptor found on T cells. It downregulates the immune response and promotes self-tolerance. PD-L1, overexpressed on tumor cells, binds to PD-1, inhibiting T cell proliferation and contributing to immune evasion by tumors .
- PD-1 on immune cells interacts with PD-L1 on tumor cells, protecting tumor cells from immune attack. Anti-PD-1 antibodies (like Nivolumab) block this interaction, restoring T cell responses and enhancing antitumor activity .
- Tumor Immune Escape : PD-L1 engagement with PD-1 inhibits T-cell activation, allowing tumor cells to evade immune surveillance .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (PK)
Biochemical Analysis
Biochemical Properties
PD-1-IN-1 interacts with various enzymes, proteins, and other biomolecules. The interaction between PD-1 and its ligands, PD-L1 and PD-L2, plays a vital role in maintaining peripheral tolerance, mechanisms that maintain the quiescence of autoreactive T cells . PD-1 consists of a single N-terminal immunoglobulin variable region (IgV)–like domain, a stalk consisting of approximately 20 amino acids that separates the IgV domain from the plasma membrane, a transmembrane domain, and a cytoplasmic tail containing tyrosine-based signaling motifs .
Cellular Effects
PD-1-IN-1 influences cell function by interacting with the PD-1/PD-L1 pathway. This interaction effectively inhibits T-cell proliferation and function, impairing antitumor immune responses . It also affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
PD-1-IN-1 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The interaction of PD-1 with PD-L1 provides inhibitory signals responsible for inhibiting T cell signaling, mediating the mechanisms of tolerance, and providing immune homeostasis . PD-1 suppresses autoimmunity and prevents the occurrence of autoimmune diseases .
Temporal Effects in Laboratory Settings
The effects of PD-1-IN-1 change over time in laboratory settings. Studies have shown that PD-1/PD-L1 pathway is not the sole speed-limiting factor of antitumor immunity, and it is insufficient to motivate effective antitumor immune response by blocking PD-1/PD-L1 axis .
Dosage Effects in Animal Models
The effects of PD-1-IN-1 vary with different dosages in animal models. Studies have shown that blocking the PD-1/PD-L1 pathway with antibodies can enhance T cell effector function when PD-L1 is expressed in chronically inflamed tissues and tumors .
Metabolic Pathways
PD-1-IN-1 is involved in several metabolic pathways. The PD-1/PD-L1 pathway has been found to intersect with choline metabolism and inflammation .
Transport and Distribution
PD-1-IN-1 is transported and distributed within cells and tissues. The PD-1/PD-L1 pathway plays a crucial role in the maintenance of peripheral tolerance, which involves the transport and distribution of these molecules .
Subcellular Localization
The subcellular localization of PD-1-IN-1 affects its activity or function. PD-1 is expressed on double-negative αβ and γδ T cells in thymus and induced on peripheral T and B cells upon activation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CA-170 involves multiple steps, starting from the precursor peptide AUNP-12. The process includes peptide synthesis, cyclization, and various purification steps to obtain the final product. Specific details on the reaction conditions and reagents used are proprietary and not fully disclosed in the public domain .
Industrial Production Methods: Industrial production of CA-170 follows standard protocols for peptide synthesis and purification. This includes solid-phase peptide synthesis, cyclization, and high-performance liquid chromatography (HPLC) for purification. The process is optimized for large-scale production to meet clinical and commercial demands .
Chemical Reactions Analysis
Types of Reactions: CA-170 primarily undergoes substitution reactions during its synthesis. The compound is stable under physiological conditions and does not readily undergo oxidation or reduction reactions .
Common Reagents and Conditions: Common reagents used in the synthesis of CA-170 include protected amino acids, coupling agents, and cyclization reagents. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed: The major product formed from the synthesis of CA-170 is the cyclized peptide itself. By-products include unreacted starting materials and partially synthesized intermediates, which are removed during the purification process .
Scientific Research Applications
CA-170 has significant applications in scientific research, particularly in the fields of immunology and oncology. It is used to study the modulation of immune checkpoints and their role in cancer therapy. CA-170 has shown promise in preclinical studies for its ability to enhance T cell proliferation and effector functions, making it a valuable tool in cancer immunotherapy research .
Comparison with Similar Compounds
Similar Compounds:
- BMS-1166
- Peptide-57
- AUNP-12 (precursor peptide)
Uniqueness: CA-170 is unique in its dual inhibition of both PD-1 and VISTA pathways, which are non-redundant and play distinct roles in immune regulation. This dual targeting provides a broader and potentially more effective approach to cancer immunotherapy compared to compounds that target only one pathway .
Properties
IUPAC Name |
(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6O7/c1-4(20)8(11(22)23)16-12(24)15-6(2-7(14)21)10-17-9(18-25-10)5(13)3-19/h4-6,8,19-20H,2-3,13H2,1H3,(H2,14,21)(H,22,23)(H2,15,16,24)/t4-,5+,6+,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOBENSCBRZVSP-LKXGYXEUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)NC(CC(=O)N)C1=NC(=NO1)C(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)N[C@@H](CC(=O)N)C1=NC(=NO1)[C@H](CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1673534-76-3 | |
Record name | CA-170 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1673534763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CA-170 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/646MN6KQ16 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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